molecular formula C20H18N4OS B2900959 3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034585-88-9

3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2900959
CAS No.: 2034585-88-9
M. Wt: 362.45
InChI Key: PGLOBFCLDAIGNT-UHFFFAOYSA-N
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Description

3-Cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2034585-88-9) is a synthetic small molecule with a molecular formula of C20H18N4OS and a molecular weight of 362.45 g/mol . This benzamide derivative is built around a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The structure incorporates a 5-cyclopropyl group and a 3-thiophen-3-yl substituent on the pyrazole ring, which is further linked via an ethyl bridge to a 3-cyanobenzamide group . This specific arrangement of heterocyclic and aromatic systems makes it a compound of significant interest in early-stage drug discovery and biochemical research. Pyrazole derivatives are extensively documented in scientific literature for their wide range of biological activities. They have been explored as inhibitors of protein glycation and as potential therapeutic agents with antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties . The presence of the pyrazole-thiophene core in this compound suggests potential for similar research applications, particularly in the development of kinase inhibitors or other enzyme-targeted therapies, given that structurally related pyrazole compounds have demonstrated inhibitory activity against targets like cyclin-dependent kinase 2 (CDK2) . This product is offered with high-quality standards and is available for research applications. It is supplied in various quantities to meet your specific research needs . This chemical is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

3-cyano-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c21-12-14-2-1-3-16(10-14)20(25)22-7-8-24-19(15-4-5-15)11-18(23-24)17-6-9-26-13-17/h1-3,6,9-11,13,15H,4-5,7-8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLOBFCLDAIGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC(=C3)C#N)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be added through cyclopropanation reactions.

    Formation of the Benzamide Core: The benzamide core can be synthesized through amidation reactions involving benzoyl chloride and an appropriate amine.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Conditions may include the use of strong acids or bases, and various catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Materials Science: In the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Functional Groups

The compound’s uniqueness lies in its combination of thiophene, cyclopropyl, and cyano groups. Below is a comparative analysis with analogs from literature:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C₂₀H₁₉N₅OS - 3-Cyano-benzamide
- 5-Cyclopropyl-pyrazole
- 3-Thiophen-3-yl
393.47 Combines electron-rich thiophene, rigid cyclopropyl, and polar cyano group.
N-(2-(5-Cyclopropyl-3-(Thiophen-3-yl)-1H-Pyrazol-1-yl)ethyl)-1,3,5-Trimethyl-1H-Pyrazole-4-Carboxamide C₁₉H₂₃N₅OS - 1,3,5-Trimethyl-pyrazole-4-carboxamide
- 5-Cyclopropyl-pyrazole
- 3-Thiophen-3-yl
369.5 Replaces cyano-benzamide with methylated pyrazole-carboxamide; reduced polarity.
1-[5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]propan-2-Amine C₉H₁₃F₃N₄ - Trifluoromethyl-pyrazole
- Cyclopropyl
234.22 Lacks thiophene and benzamide; features electron-withdrawing CF₃.
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide C₁₂H₁₇NO₂ - 3-Methylbenzamide
- Hydroxy-dimethyl-ethyl
207.27 Simple benzamide with N,O-bidentate directing group.

Substituent Effects on Physicochemical Properties

  • Cyclopropyl Group : Enhances metabolic stability by reducing oxidative degradation compared to linear alkyl chains .
  • Thiophene vs. Trifluoromethyl : Thiophene improves π-π stacking in binding interactions, while trifluoromethyl (in analogs) increases lipophilicity and electron-withdrawing effects .

Research Findings and Challenges

  • Bioactivity : Pyrazole-thiophene hybrids demonstrate anti-inflammatory and anticancer activity in preclinical studies, though the target compound’s efficacy remains untested .
  • Stability: Cyclopropyl-containing analogs show 20–30% higher metabolic stability in liver microsomes compared to non-cyclopropyl derivatives .
  • Synthetic Challenges : Multi-step synthesis requires precise control over regioselectivity in pyrazole functionalization and amide coupling yields .

Biological Activity

3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4SC_{17}H_{18}N_{4}S, with a molecular weight of approximately 318.42 g/mol. The compound features a cyano group, a benzamide moiety, and a cyclopropyl-substituted thiophene ring, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
  • Introduction of the Cyclopropyl Group : Cyclopropyl substituents can be introduced via cyclopropanation reactions.
  • Coupling Reactions : The final product is synthesized through coupling reactions that link the pyrazole and thiophene moieties to the benzamide structure.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structural features can inhibit cancer cell proliferation across various cell lines. Notably, compounds with IC50 values in the low micromolar range (e.g., 0.2–1.7 µM) demonstrate significant antiproliferative activity against human cancer cells such as MCF-7 and A549 .

Compound NameIC50 (µM)Target Cell Line
Compound A0.55MCF-7
Compound B0.16A549
3-cyano-N-(...)N/AN/A

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, potentially inhibiting their activity.
  • Signal Pathway Modulation : Interference with signaling pathways crucial for cancer cell survival and proliferation.

Case Studies

  • Study on Structural Analogues : Research has shown that analogues of benzamide derivatives exhibit varying degrees of anticancer activity, with some showing superior potency compared to standard chemotherapeutic agents like doxorubicin .
  • In Vivo Studies : Animal models have demonstrated that compounds with similar structures can significantly reduce tumor size and improve survival rates when administered at specific dosages.

Q & A

Basic: What are the optimal synthetic routes for 3-cyano-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, and how can reaction yields be improved?

Answer:
Synthesis typically involves multi-step reactions, including cyclopropane ring formation, pyrazole-thiophene coupling, and benzamide conjugation. Key steps require precise temperature control (e.g., 0–5°C for exothermic steps) and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to stabilize intermediates . Catalysts such as palladium complexes may enhance coupling efficiency. To improve yields:

  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
  • Monitor reactions with TLC or HPLC to terminate at optimal conversion points .

Basic: Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; thiophene protons at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C21H19N4OS: 399.12) .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for validating synthetic accuracy .

Basic: How can researchers assess the solubility and formulation stability of this compound for in vitro assays?

Answer:

  • Solubility Screening: Test in DMSO (stock solutions), PBS, or simulated biological fluids. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies: Incubate at physiological pH (7.4) and 37°C; monitor degradation via HPLC over 24–72 hours .

Basic: What methodologies are recommended for preliminary evaluation of its biological activity?

Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based or colorimetric kits (e.g., kinase or protease targets) at 1–100 µM concentrations .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (IC50 determination) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Systematic Substituent Variation: Modify the cyclopropyl, thiophene, or benzamide groups. For example, replace thiophen-3-yl with thiophen-2-yl to assess steric effects .
  • In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like kinases or GPCRs .
  • In Vitro Validation: Compare IC50 values of analogs in dose-response assays .

Advanced: What experimental strategies are effective for studying target engagement and interaction mechanisms?

Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Advanced: How should researchers resolve contradictions in spectral data or bioactivity results between batches?

Answer:

  • Multi-Technique Cross-Validation: Combine NMR, MS, and IR to identify impurities or stereoisomers .
  • Bioassay Replication: Repeat assays with independent batches and include positive/negative controls to rule out batch-specific artifacts .

Advanced: What computational approaches are suitable for predicting metabolic pathways and off-target effects?

Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate permeability, cytochrome P450 interactions, and toxicity .
  • Molecular Dynamics (MD) Simulations: Model interactions with blood proteins (e.g., human serum albumin) to predict pharmacokinetics .

Advanced: How can the compound’s stability under physiological conditions be systematically evaluated?

Answer:

  • Forced Degradation Studies: Expose to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions; analyze degradation products via LC-MS .
  • Plasma Stability Assays: Incubate with human/animal plasma; quantify parent compound remaining via LC-MS/MS over 24 hours .

Advanced: What strategies are recommended for elucidating metabolic pathways in preclinical models?

Answer:

  • In Vitro Microsomal Assays: Use liver microsomes (human/rat) with NADPH cofactors; identify metabolites via UPLC-QTOF-MS .
  • In Vivo Radiolabeling: Administer 14C-labeled compound to track excretion routes and major metabolites in urine/feces .

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